Cas no 84211-47-2 (5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo-)

5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo- structure
84211-47-2 structure
Productnaam:5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo-
CAS-nummer:84211-47-2
MF:C29H52N6O11
MW:660.756788253784
CID:721568
PubChem ID:128599

5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo- Chemische en fysische eigenschappen

Naam en identificatie

    • 5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo-
    • 4-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
    • N-succinyldesferrioxamine B
    • 4-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-keto-butanoyl]-hydroxy-amino]pentylamino]-4-keto-butanoyl]-hydroxy-amino]pentylamino]-4-keto-butyric acid
    • 11,22,33-TRIHYDROXY-4,12,15,23,26,34-HEXAOXO-5,11,16,22,27,33-HEXAAZAPENTATRIACONTANOIC ACID
    • UNII-8B5WFU73CF
    • HMS3098I12
    • N-Sdfb
    • N-SUCCINYLDESFERRIOXAMINE
    • NCGC00247629-01
    • cid_128599
    • 4-[5-[[4-[5-[[4-[5-[ethanoyl(oxidanyl)amino]pentylamino]-4-oxidanylidene-butanoyl]-oxidanyl-amino]pentylamino]-4-oxidanylidene-butanoyl]-oxidanyl-amino]pentylamino]-4-oxidanylidene-butanoic acid
    • 8B5WFU73CF
    • SMR001554386
    • 4-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-1,4-dioxobutyl]-hydroxyamino]pentylamino]-1,4-dioxobutyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid
    • A843392
    • CHEMBL1728763
    • BDBM77609
    • 3,9,14,20,25,31-Hexaazapentatriacontan-35-oic acid, 3,14,25-trihydroxy-2,10,13,21,24,32-hexaoxo-, (2S-(1(R*(R*)),2alpha,3abeta,7abeta))-
    • 5,11,16,22,27,33-HEXAAZAPENTATRIACONTANOIC ACID, 11,22,33-TRIHYDROXY-4,12,15,23,26,34-HEXAOXO-
    • 84211-47-2
    • MLS002666833
    • SCHEMBL19706319
    • DTXSID00233134
    • Inchi: InChI=1S/C29H52N6O11/c1-23(36)33(44)20-8-2-5-17-30-24(37)11-14-27(40)34(45)21-9-3-6-18-31-25(38)12-15-28(41)35(46)22-10-4-7-19-32-26(39)13-16-29(42)43/h44-46H,2-22H2,1H3,(H,30,37)(H,31,38)(H,32,39)(H,42,43)
    • InChI-sleutel: CPEIGBDIJPZAEK-UHFFFAOYSA-N
    • LACHT: CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 660.36940650g/mol
  • Monoisotopische massa: 660.36940650g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 27
  • Complexiteit: 966
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 246Ų
  • XLogP3: -2.4

5,11,16,22,27,33-Hexaazapentatriacontanoicacid, 11,22,33-trihydroxy-4,12,15,23,26,34-hexaoxo- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd